molecular formula C15H10N2 B11887570 11h-Indeno[1,2-b]quinoxaline CAS No. 243-55-0

11h-Indeno[1,2-b]quinoxaline

Cat. No.: B11887570
CAS No.: 243-55-0
M. Wt: 218.25 g/mol
InChI Key: ZPWNRRJVDHVOAF-UHFFFAOYSA-N
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Description

11H-Indeno[1,2-b]quinoxaline is a privileged, nitrogen-containing heterocyclic scaffold recognized as an important building block in organic synthesis and pharmaceutical research . This structurally fused system serves as a versatile intermediate for constructing more complex molecular architectures, including diverse spiro-heterocyclic frameworks, which are promising skeletal systems in drug discovery due to their unique conformational features and rigidity . Researchers utilize this core structure to develop novel compounds with diverse therapeutic potential. Derivatives of this compound have been investigated as specific small-molecule modulators and inhibitors of c-Jun N-terminal kinases (JNKs) , which play a central role in physiologic and pathologic processes such as inflammation, apoptosis, and cerebral ischemia–reperfusion injury . The scaffold is also found in derivatives exhibiting a range of other biological activities, including antimicrobial , antitumor , acetylcholinesterase (AChE) inhibitory activity , and α-glucosidase inhibition . Furthermore, some functionalized derivatives have been studied for their affinity to DNA, acting as intercalators, which suggests potential applications as leads for antiviral and cytotoxic agents . Synthetic methods for this compound and its derivatives continue to evolve, including modern green chemistry approaches utilizing catalysts like β-cyclodextrin in water at room temperature . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

243-55-0

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

11H-indeno[1,2-b]quinoxaline

InChI

InChI=1S/C15H10N2/c1-2-6-11-10(5-1)9-14-15(11)17-13-8-4-3-7-12(13)16-14/h1-8H,9H2

InChI Key

ZPWNRRJVDHVOAF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 11h Indeno 1,2 B Quinoxaline

Core Scaffold Construction: Condensation Reactions

The foundational step in working with this heterocyclic system is the construction of the 11H-indeno[1,2-b]quinoxalin-11-one scaffold. Condensation reactions are the most prevalent and direct methods for achieving this.

The most fundamental and widely reported method for synthesizing 11H-indeno[1,2-b]quinoxalin-11-one involves the direct condensation of ninhydrin (B49086) with o-phenylenediamine (B120857) or its substituted derivatives. nih.govmdpi.com This reaction provides a straightforward entry into the core structure. Researchers have employed various catalytic systems and solvent conditions to optimize this transformation, enhancing yield and promoting greener chemical practices.

For instance, one approach involves refluxing a mixture of the reactants in a 1:3 ratio of acetic acid and methanol (B129727) for one hour. mdpi.com Another efficient method utilizes mandelic acid as a metal-free organocatalyst in aqueous ethanol (B145695) at room temperature, highlighting a move towards milder and more environmentally benign conditions. benthamdirect.com Furthermore, the use of β-cyclodextrin as a supramolecular catalyst in water has been developed as an efficient and green method for this synthesis. nih.gov

ReactantsCatalyst/SolventConditionsProduct YieldReference
Ninhydrin, 4-Chlorobenzene-1,2-diamineAcetic acid / Methanol (1:3)Reflux, 1 h~95% mdpi.com
Ninhydrin, Substituted benzene-1,2-diaminesMandelic acid / Aqueous ethanolRoom TemperatureExcellent benthamdirect.com
Ninhydrin, o-Phenylenediamineβ-Cyclodextrin / WaterRoom TemperatureHigh nih.gov

One-pot multi-component reactions (MCRs) represent an advanced strategy for constructing complex molecular architectures from simple precursors in a single synthetic operation. academie-sciences.fr These methods are prized for their high atom economy, operational simplicity, and efficiency in generating molecular diversity. academie-sciences.frresearchgate.net For the 11H-indeno[1,2-b]quinoxaline system, MCRs are often employed to build spiro-heterocyclic frameworks directly from the core ketone or its precursors.

A notable example is the one-pot, three-component reaction of 11H-indeno[1,2-b]quinoxalin-11-one, a pyrazolone (B3327878) derivative, and malononitrile (B47326) in the presence of sodium carbonate (Na₂CO₃) in ethanol. academie-sciences.fr This approach efficiently yields fully substituted spiro indeno[1,2-b]quinoxaline derivatives. academie-sciences.fr Another green technique involves the β-cyclodextrin-catalyzed reaction of 2-indanones with o-phenylenediamines in water, which proceeds through a one-pot condensation to form the indenoquinoxaline skeleton. nih.gov

Reaction TypeComponentsCatalyst/SolventProductReference
Three-Component11H-Indeno[1,2-b]quinoxalin-11-one, Pyrazolone, MalononitrileNa₂CO₃ / EthanolSpiro indeno[1,2-b]quinoxalines academie-sciences.fr
One-Pot Condensation2-Indanones, o-Phenylenediaminesβ-Cyclodextrin / WaterThis compound derivatives nih.gov

Derivatization Strategies for this compound Systems

The ketone at the C-11 position of the this compound scaffold is the primary site for chemical modification, serving as a versatile handle for introducing diverse functional groups and constructing more complex molecular frameworks.

The carbonyl group of 11H-indeno[1,2-b]quinoxalin-11-one can be readily converted into a hydrazone. This is typically achieved through the nucleophilic addition of hydrazine (B178648) hydrate (B1144303) to the ketone. mdpi.com The resulting 11H-indeno[1,2-b]quinoxalin-11-one hydrazone is a stable intermediate that can be used in subsequent reactions. mdpi.comresearchgate.net

Further derivatization can be accomplished by reacting the hydrazone intermediate with various aldehydes. For example, the condensation of the hydrazone with p-ethylbenzaldehyde in refluxing ethanol yields the corresponding 11H-indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone. mdpi.com This two-step process allows for the introduction of a wide range of substituents, creating a library of azine derivatives based on the core scaffold. mdpi.com

Starting MaterialReagentsConditionsProductReference
11H-Indeno[1,2-b]quinoxalin-11-one1. Hydrazine hydrate2. p-Ethylbenzaldehyde1. (Not specified)2. Reflux in EtOH, 2 h11H-Indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone mdpi.com

Another important transformation of the C-11 ketone is its conversion to an oxime. The synthesis of 11H-indeno[1,2-b]quinoxalin-11-one oxime is accomplished by treating the parent ketone with hydroxylamine (B1172632) in hot ethanol in the presence of a base like sodium hydroxide. nih.gov

This oxime can then serve as a precursor for a variety of O-substituted derivatives. A convenient route to these analogs involves the direct oximation of the ketone with O-substituted hydroxylamine hydrochlorides, such as O-methyl, O-ethyl, O-benzyl, and O-allyl hydroxylamine hydrochlorides. nih.gov These reactions, typically carried out in refluxing ethanol, yield the corresponding O-substituted oximes as single, isomerically pure compounds. nih.gov

Starting MaterialReagentConditionsProductReference
11H-Indeno[1,2-b]quinoxalin-11-oneHydroxylamine sulfate, NaOHEtOH, 60 °C, 8 h11H-Indeno[1,2-b]quinoxalin-11-one oxime nih.gov
11H-Indeno[1,2-b]quinoxalin-11-oneO-Methyl hydroxylamine hydrochlorideEtOH, 78 °C, 9 h11H-Indeno[1,2-b]quinoxalin-11-one O-methyl oxime nih.gov
11H-Indeno[1,2-b]quinoxalin-11-oneO-Ethyl hydroxylamine hydrochlorideEtOH, 78 °C, 9 h11H-Indeno[1,2-b]quinoxalin-11-one O-ethyl oxime nih.gov
11H-Indeno[1,2-b]quinoxalin-11-oneO-Benzyl hydroxylamine hydrochlorideEtOH, 78 °C, 9 h11H-Indeno[1,2-b]quinoxalin-11-one O-benzyl oxime nih.gov

The C-11 carbon of 11H-indeno[1,2-b]quinoxalin-11-one is a key building block for the synthesis of spiro-heterocyclic frameworks, where two rings are fused at this common carbon atom. rsc.org These complex structures are often assembled via multi-component reactions, particularly 1,3-dipolar cycloadditions. mdpi.comrsc.org

A prevalent strategy involves the reaction of 11H-indeno[1,2-b]quinoxalin-11-one with an amino acid (such as L-proline) and a dipolarophile. mdpi.comnih.gov In this process, an azomethine ylide is generated in situ from the ketone and the amino acid, which then undergoes a [3+2] cycloaddition with the dipolarophile to construct the spiro-pyrrolizidine or spiro-pyrrolidine ring system. mdpi.comnih.gov For example, a multi-component reaction of L-proline, chloroindenoquinoxaline, and malononitrile in a refluxing solvent yields spiro derivatives with high yield and stereoselectivity. mdpi.com Similarly, reacting the ketone with benzimidazolyl chalcones and L-proline in methanol produces complex spiro compounds tethered to a benzimidazole (B57391) scaffold. nih.gov

Reaction TypeComponentsSolventProduct TypeReference
1,3-Dipolar CycloadditionL-proline, 7-Chloro-11H-indeno[1,2-b]quinoxaline, MalononitrileAcetonitrileSpiro-pyrrolizidine mdpi.com
1,3-Dipolar Cycloaddition11H-Indeno[1,2-b]quinoxalin-11-one, Benzimidazolyl chalcones, L-prolineMethanolBenzimidazole-tethered spiro-heterocycles nih.gov
Three-Component11H-Indeno[1,2-b]quinoxalin-11-one, Pyrazolone, MalononitrileEthanolSpiro[indeno[1,2-b]quinoxaline-11,4'-pyran] derivatives academie-sciences.fr

Reactions Involving S-Allylthiosemicarbazones and Subsequent Heterocyclization

A notable pathway to novel heterocyclic systems involves the S-allylthiosemicarbazone of 11H-indeno[1,2-b]quinoxalin-11-one. The synthesis begins with the reaction of thiosemicarbazone of indeno[1,2-b]quinoxalin-11-one with allyl bromide. researchgate.net This reaction is conducted in a dimethylformamide (DMF)-KOH-H₂O medium at room temperature to yield the S-allyl derivative. researchgate.net

This S-allylthiosemicarbazone serves as a versatile intermediate for further chemical transformations. Through electrophilic heterocyclization initiated by halogens, it can be converted into more complex structures. researchgate.net Specifically, the reaction leads to the formation of 11H-indeno[1,2-b]quinoxalin-11-ylidene-hydrazine-4-(halomethyl)-4,5-dihydro-1,3-thiazolium halides. researchgate.net This transformation demonstrates a method for expanding the heterocyclic framework fused to the original indenoquinoxaline core.

Table 1: Proton NMR (¹H NMR) Signals for Halogenated Thiazolium Halides researchgate.net

Proton Group Chemical Shift (δ, ppm)
SCH₂ and CH₂X (X=I, Br) 3.60–4.24
-NH- and =N⁺H- 9.69–10.47
=CHN⁺– (Triiodide) 5.83
=CHN⁺– (Tribromide) 6.05

Aminodebromination Reactions for Functionalized Analogs

Aminodebromination provides a direct method for introducing amino functionalities onto the this compound skeleton, enabling the synthesis of diverse, functionalized analogs. This process typically involves a two-step sequence: bromination followed by nucleophilic substitution with an amine.

A specific example involves the synthesis of 6-(morpholin-4-ylmethyl)-11H-indeno[1,2-b]quinoxalin-11-one. The synthesis commences with 6-methyl-11H-indeno[1,2-b]quinoxalin-11-one, which undergoes bromination to form 6-bromomethyl-11H-indeno[1,2-b]quinoxalin-11-one. researchgate.net Subsequently, an aminodebromination reaction is carried out by treating the bromomethyl derivative with morpholine, which acts as a nucleophile, displacing the bromide and yielding the final amino-functionalized product. researchgate.net This strategy is a key tool for creating derivatives with potential applications in medicinal chemistry. nih.gov

Friedel-Crafts Reactions for Advanced this compound Derivatives

The Friedel-Crafts reaction and its variants are powerful tools for C-C bond formation, and they have been applied to the this compound system to create advanced, chiral derivatives. A significant development in this area is the asymmetric aza-Friedel-Crafts reaction. rsc.org

This reaction has been successfully employed between indeno[1,2-b]quinoxalin-11-imines and indoles, catalyzed by a chiral phosphoric acid. rsc.org The methodology facilitates the synthesis of chiral hybrid molecules that incorporate both the 11-aminoindeno[1,2-b]quinoxaline and indole (B1671886) moieties. rsc.org This enantioselective approach provides excellent yields (up to 99%) and high levels of stereocontrol (up to 99% enantiomeric excess), opening pathways to novel, stereochemically defined bioactive compounds. rsc.org

Green Chemistry Principles in this compound Synthesis

Adherence to green chemistry principles is increasingly important in modern organic synthesis. For the this compound system, this has led to the development of methods that utilize metal-free catalysts and aqueous reaction media, reducing environmental impact. researchgate.netmdpi.com

Application of Metal-Free Organo-Catalysts

The use of metal-free organocatalysts offers a sustainable alternative to traditional metal-based catalysts. A facile and efficient synthesis of 11H-indeno[1,2-b]quinoxalin-11-one derivatives has been developed using a catalytic amount of mandelic acid. researchgate.netbenthamdirect.com This reaction involves the condensation of ninhydrin with various substituted benzene-1,2-diamines. researchgate.netingentaconnect.com The use of mandelic acid, a commercially available and low-cost organocatalyst, allows the reaction to proceed under mild conditions at room temperature. benthamdirect.comingentaconnect.com

Another green approach utilizes β-cyclodextrin as a supramolecular catalyst for the synthesis of indeno[1,2-b]quinoxaline derivatives from o-phenylenediamine (OPD) and 2-indanone (B58226) derivatives. mdpi.comresearchgate.net This method is notable for its mild conditions and high efficiency. mdpi.com The catalyst can also be recovered and reused without a significant loss of activity, further enhancing its environmental credentials. mdpi.com

Table 2: Comparison of Organo-Catalyzed Synthesis Methods

Catalyst Reactants Solvent Temperature Key Advantages
Mandelic Acid Ninhydrin, o-phenylenediamines Aqueous Ethanol Room Temperature Mild conditions, commercially available catalyst, no column chromatography. researchgate.netingentaconnect.com

Aqueous Reaction Media Approaches

The replacement of volatile organic solvents with water is a cornerstone of green chemistry. Several synthetic routes to this compound derivatives have been adapted to use aqueous media, often in conjunction with organocatalysis.

The mandelic acid-catalyzed synthesis of 11H-indeno[1,2-b]quinoxalin-11-ones is performed in aqueous ethanol, which serves as a non-toxic and environmentally friendly solvent. researchgate.netbenthamdirect.com Similarly, the β-cyclodextrin-catalyzed reaction can be carried out effectively in water, providing a clean and simple procedure. mdpi.comresearchgate.net These methods not only reduce the reliance on hazardous solvents but also often simplify the product isolation process. chim.it The use of water as a solvent in these reactions highlights a significant step towards more sustainable chemical manufacturing. chim.itnih.gov

Computational and Theoretical Investigations of 11h Indeno 1,2 B Quinoxaline Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Isomerism

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 11H-Indeno[1,2-b]quinoxaline derivatives, DFT calculations have been instrumental in understanding their fundamental properties, including stereochemistry and vibrational characteristics. researchgate.netnih.gov

Many biologically active derivatives of this compound, particularly those containing an oxime or hydrazone moiety at the 11-position, can exist as geometric isomers (Z or E) due to the presence of a C=N double bond. nih.govnih.gov The specific configuration of this bond can significantly influence the compound's binding affinity to biological targets. DFT calculations are frequently employed to determine the stereochemical configuration and relative stability of these isomers. researchgate.netnih.gov

For instance, in the case of 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1), a potent c-Jun N-terminal kinase (JNK) inhibitor, the stereochemistry of the oxime C=N bond was unknown for a time. researchgate.netnih.gov DFT calculations, in conjunction with NMR techniques and single-crystal X-ray diffraction, were used to elucidate the double bond configuration. researchgate.net For some synthesized oximes, it is speculated that the Z-isomer is predominant due to stabilization via an intramolecular hydrogen bond between the oxime's OH group and a nitrogen atom of the pyrazine (B50134) ring. nih.gov

In another study on 11H-indeno[1,2-b]quinoxalin-11-one-2-(4-ethylbenzylidene)hydrazone, which has two C=N bonds, four possible isomers (E,E-, Z,E-, E,Z-, and Z,Z-) were investigated using DFT calculations. mdpi.com The results indicated that the E,E-isomer was the most thermodynamically stable, with a fully coplanar arrangement of its molecular moieties. mdpi.com The calculated Gibbs free energies for the other isomers were found to be higher, suggesting their lower stability. mdpi.com

Table 1: Calculated Relative Gibbs Free Energies of 11H-indeno[1,2-b]quinoxalin-11-one-2-(4-ethylbenzylidene)hydrazone Isomers Data derived from DFT calculations.

Isomer Relative Gibbs Free Energy (kJ/mol)
E,E 0.00
Z,E 3.16
E,Z 4.91
Z,Z 7.13

This table is interactive. Click on the headers to sort the data.

Furthermore, computational methods like the climbing image nudged elastic band (CI-NEB) methodology have been used to explore the pathways of isomerization. researchgate.net For the hydrazone derivative, these calculations suggest that E,Z-isomerization occurs through an in-plane inversion of the azine nitrogen atoms. mdpi.com

DFT calculations are widely used to determine the optimized, lowest-energy geometric structure of molecules. researchgate.net For 11H-indeno[1,2-b]quinoxalin-11-one, the DFT optimized geometry shows that the fused ring system is nearly planar. researchgate.net The calculated bond lengths and angles from these theoretical models have been found to be in close agreement with experimental data obtained from X-ray crystallography. researchgate.net

In addition to geometry optimization, DFT can predict the vibrational spectra (FT-IR and FT-Raman) of these molecules. scialert.net Theoretical calculations of vibrational frequencies for derivatives of the indenoquinoxaline ring have been performed and compared with experimental spectra. scialert.net Specific vibrational modes, such as C-H stretching vibrations of the quinoxaline (B1680401) ring, CH₂ anti-symmetric and symmetric stretching, and CH₂ scissoring vibrations, have been assigned based on these computational predictions. scialert.net This analysis provides a complete vibrational profile of the molecule, aiding in its structural characterization. scialert.net

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are pivotal computational techniques for predicting how a small molecule (ligand), such as an this compound derivative, might bind to a macromolecular target, typically a protein or enzyme. nih.govnih.gov These studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. nih.gov

Derivatives of this scaffold have been investigated as inhibitors for a range of biological targets implicated in various diseases. Docking studies have been conducted to explore their interactions with:

c-Jun N-terminal kinases (JNKs): Several oxime derivatives of 11H-indeno[1,2-b]quinoxalin-11-one have been identified as potent JNK inhibitors, and docking studies have provided a rationale for their binding at the JNK catalytic site. researchgate.netnih.govnih.gov

α-glucosidase and α-amylase: Fluorinated indeno-quinoxaline hybrids bearing thiazole (B1198619) moieties have been evaluated as potential hypoglycemic agents by docking them into the active sites of these enzymes. nih.gov

Cyclin-dependent kinase 2 (CDK2): Spiro-indeno[1,2-b]quinoxalines have been designed as CDK2 inhibitors for potential application in non-small cell lung cancer, with their binding modes explored through computational studies. nih.gov

Topoisomerases I and II: Certain derivatives have shown inhibitory activity against these enzymes, which are critical for DNA replication and are important anticancer targets. nih.gov

VEGFR-2, Src, and Akt: The anticancer potential of some derivatives has been linked to their ability to interact with and inhibit these key signaling kinases. nih.govekb.eg

The primary output of a molecular docking study is the prediction of the preferred binding pose of the ligand within the protein's active site and the identification of key intermolecular interactions that stabilize the complex. nih.govnih.gov For this compound derivatives targeting JNKs, these studies have been particularly insightful.

Docking of active indenoquinoxaline oximes into the ATP-binding site of JNK3 revealed that hydrogen bonding plays a critical role in the enzyme-inhibitor interaction. researchgate.net Specifically, key hydrogen bonds were observed between the ligand and the amino acid residues Met149 (the "hinge" region), Asn152, and Gln155. researchgate.net These interactions are believed to anchor the inhibitor in the catalytic site, contributing significantly to its binding affinity and inhibitory activity. researchgate.net Molecular modeling suggests that these derivatives act as competitive JNK inhibitors. nih.govnih.gov

Table 2: Predicted Key Interactions of this compound Derivatives with Biological Targets

Compound Class Target Protein Key Interacting Residues Type of Interaction
Oxime derivatives JNK3 Met149, Asn152, Gln155 Hydrogen Bonding
Thiazole hybrids α-glucosidase Not specified Not specified
Carboxamide derivatives Topoisomerase I/II Not specified Not specified
Spiro derivatives CDK2 Not specified Not specified

This table is interactive and summarizes findings from various molecular docking studies.

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations have been applied to study the complexes of spiro-indeno[1,2-b]quinoxalines with CDK2. nih.gov These simulations help to validate the docking poses and evaluate the conformational stability of the ligand within the binding pocket, providing a more realistic representation of the biological environment.

In Silico Bioavailability Evaluation through Computational Methods

Before a compound can be considered a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov In silico computational methods are now routinely used to predict these properties early in the drug discovery process, saving time and resources. mdpi.comnih.gov

Various online tools and software, such as SwissADME and ADMETlab 3.0, are used to evaluate the ADME characteristics and drug-likeness of this compound derivatives. mdpi.comudhtu.edu.ua These programs calculate a range of physicochemical and pharmacokinetic parameters. mdpi.comudhtu.edu.ua For example, an in silico study of 11H-indeno[1,2-b]quinoxalin-11-one-2-(4-ethylbenzylidene)hydrazone using the SwissADME tool evaluated six important physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and insaturation. mdpi.com The results suggested that the compound has generally satisfactory ADME properties and is potentially highly bioavailable. mdpi.comresearchgate.net It was also predicted that the compound could cross the blood-brain barrier. mdpi.com

Table 3: Representative In Silico ADME/Physicochemical Property Predictions Based on computational evaluations of various derivatives.

Property Evaluated Predicted Outcome Relevance
Lipinski's Rule of Five Compliance Predicts drug-likeness and oral bioavailability
Lipophilicity (e.g., LogP) Calculated Influences solubility, absorption, and membrane permeability
Water Solubility Predicted Affects absorption and formulation
Blood-Brain Barrier (BBB) Permeation Predicted (Yes/No) Indicates potential for CNS activity
Intestinal Absorption Predicted Key parameter for oral bioavailability
Clearance & Half-life Predicted Relates to the duration of action in the body

This interactive table showcases the types of bioavailability parameters predicted using computational methods.

Similarly, other studies have confirmed that newly synthesized derivatives conform to Lipinski's rule of five, a widely used guideline to assess drug-likeness. udhtu.edu.ua The prediction of pharmacokinetic parameters like clearance and half-life further indicates the possibility of their use as orally administered drugs. udhtu.edu.ua These computational evaluations are critical for prioritizing which derivatives should be advanced to more complex and costly experimental testing. nih.gov

Biological Activities and Molecular Mechanisms of 11h Indeno 1,2 B Quinoxaline Derivatives

Anticancer Research and Associated Mechanisms of Action

Derivatives of 11H-indeno[1,2-b]quinoxaline have emerged as promising candidates in oncology research, exhibiting potent activity against various cancer cell lines. researchgate.netnih.gov Their mechanisms of action are multifaceted, involving the disruption of fundamental cellular processes required for tumor growth and survival.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

A key aspect of the anticancer profile of these derivatives is their ability to inhibit the proliferation of cancer cells. nih.gov One notable derivative, 11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino) propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide (referred to as compound 10a), has demonstrated significant antiproliferative activity against human breast adenocarcinoma (MDA-MB231), prostate cancer (PC-3), and hepatocellular carcinoma (Huh-7) cell lines, with IC50 values in the sub-micromolar range. nih.gov Importantly, this compound showed substantially lower activity against the normal human fetal lung fibroblast cell line (MRC-5), indicating a degree of selectivity for cancer cells. nih.gov

The mechanism underlying this antiproliferative effect involves the induction of apoptosis, or programmed cell death. nih.gov Studies on compound 10a have shown that it triggers apoptosis by activating key executioner enzymes, caspase-3 and caspase-7. nih.gov This activation is accompanied by changes in the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. Specifically, the compound was found to increase the expression of pro-apoptotic proteins Bad and Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the dismantling of the cell. nih.gov

Antiproliferative Activity of this compound Derivatives

CompoundCell LineCancer TypeIC50 (μM)Selectivity Index (SI)
10aMDA-MB231Breast Adenocarcinoma0.8736.22
10aPC-3Prostate Cancer0.8238.43
10aHuh-7Hepatocellular Carcinoma0.6449.23
10aMRC-5 (Normal)Fetal Lung Fibroblast31.51N/A
10bMDA-MB231, PC-3, Huh-7Various<1.0N/A
10cMDA-MB231, PC-3, Huh-7Various<1.0N/A

Cell Cycle Modulation and Arrest (e.g., S phase arrest)

In addition to inducing apoptosis, this compound derivatives can interfere with the cancer cell cycle, a tightly regulated process that governs cell division. nih.gov Uncontrolled cell cycle progression is a hallmark of cancer. Research has shown that compound 10a can induce cell cycle arrest specifically in the S phase in Huh-7 cells. nih.gov The S phase is the period when the cell synthesizes new DNA before dividing. By halting the cell cycle at this stage, the compound prevents cancer cells from successfully replicating their genetic material, thereby blocking their proliferation. nih.gov

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription, making them critical targets for cancer therapy. koreascience.kr Several this compound derivatives have been identified as dual inhibitors of both topoisomerase I (topo I) and topoisomerase II (topo II). nih.gov Compounds 10a, 10b, and 10c demonstrated inhibitory activity against both enzymes at a concentration of 10 μM. nih.gov By inhibiting these enzymes, the derivatives prevent the necessary cleavage and re-ligation of DNA strands, leading to DNA damage and ultimately cell death. nih.govkoreascience.kr This mechanism is shared by some clinically used anticancer drugs. koreascience.kr

Modulation of Intracellular Signaling Pathways (e.g., Src, Akt)

The growth and survival of cancer cells are often driven by aberrant intracellular signaling pathways. Derivatives of this compound can interfere with these critical pathways. nih.gov For instance, compound 10a has been shown to attenuate the levels of phosphorylated Src and phosphorylated Akt (both Akt-1 and Akt-2), without affecting the total protein expression of Akt. nih.gov The Src and Akt pathways are crucial for regulating cell proliferation, survival, and migration. By inhibiting the phosphorylation (activation) of these key signaling proteins, the compound effectively disrupts the downstream signals that promote cancer cell survival and growth. nih.gov

Furthermore, other derivatives of the 11H-indeno[1,2-b]quinoxalin-11-one scaffold have been identified as inhibitors of c-Jun N-terminal kinases (JNKs). nih.govnih.gov JNKs are involved in cellular responses to stress and can play roles in both apoptosis and cell survival, depending on the context. nih.gov The ability of these compounds to modulate JNK activity presents another avenue through which they can exert their anticancer effects. nih.govresearchgate.net

In Vivo Anti-tumor Effects in Xenograft Models (e.g., Zebrafish Xenograft Assay)

The anticancer potential of these compounds has been validated in in vivo models. nih.gov A zebrafish xenograft assay, which involves implanting human cancer cells into zebrafish larvae, was used to test the anti-tumor effect of compound 10a. researchgate.netnih.gov The results of this assay confirmed that the compound exhibits anti-tumor activity in a living organism, reinforcing its potential as a therapeutic agent. nih.gov This model allows for the rapid in vivo evaluation of the efficacy of potential anticancer compounds. researchgate.net

Antimicrobial Research and Mechanistic Insights

Beyond their anticancer properties, this compound derivatives have been explored for their antimicrobial activity. researchgate.netekb.eg The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents, and these compounds show promise in this area. ekb.egekb.eg

Research has demonstrated that the core compound, this compound-11-one, possesses antibacterial activity against several bacterial species, including Salmonella typhimurium, Klebsiella pneumoniae, and Bacillus subtilis. ekb.eg The antibacterial mechanism of quinoxaline (B1680401) derivatives has been linked to the inhibition of DNA synthesis, which leads to DNA degradation within the bacterial cell. ekb.eg

Further studies on synthesized derivatives have identified compounds with significant antibacterial and antifungal activities. researchgate.netfigshare.com For example, a series of N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides showed that specific substitutions on the molecule could enhance its antimicrobial profile. figshare.com While the precise mechanisms are still under investigation, the broad activity suggests that these compounds could serve as a basis for the development of new antimicrobial drugs. researchgate.netekb.eg

Antimicrobial Activity of this compound Derivatives

CompoundOrganismActivity TypeMIC
This compound-11-oneS. typhimuriumAntibacterial10 mM
This compound-11-oneK. pneumoniaeAntibacterial20 mM
This compound-11-oneB. subtilisAntibacterial20 mM
3c, 3eVarious BacteriaAntibacterialSignificant Activity Reported
3a, 3c, 3e, 3g, 3iVarious FungiAntifungalHigh Activity Reported

Antibacterial Activity Against Specific Pathogens (Salmonella typhimurium, Klebsiella pneumoniae, Bacillus subtilis, Staphylococcus aureus)

The antibacterial potential of this compound and its derivatives has been evaluated against a range of pathogenic bacteria. One study investigated the activity of this compound-11-one against Salmonella typhimurium, Klebsiella pneumoniae, and Bacillus subtilis. The compound demonstrated a significant antibacterial effect against these strains, with measured inhibition zones of 27 mm for S. typhimurium, 30 mm for K. pneumoniae, and 33 mm for B. subtilis ekb.egekb.eg.

Further testing determined the minimum inhibitory concentration (MIC) required to prevent the growth of these bacteria. The MIC values were recorded as 10 mM for S. typhimurium, and 20 mM for both K. pneumoniae and B. subtilis ekb.egekb.eg.

Other studies have also highlighted the activity of Schiff bases derived from 11Н-indeno[1,2-b]quinoxalin-2-one against Staphylococcus aureus and Bacillus cereus, among other bacteria and fungi ekb.eg. While some quinoxaline derivatives have shown mild to medium activity against B. subtilis and S. typhi, the parent compound this compound-11-one itself has demonstrated considerable antimicrobial action ekb.egekb.eg.

Table 1: Antibacterial Activity of this compound-11-one

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mM)
Salmonella typhimurium 27 10
Klebsiella pneumoniae 30 20
Bacillus subtilis 33 20

Antifungal Activity (Candida albicans)

Research has also explored the antifungal properties of this compound derivatives. Specifically, 11Н-indeno[1,2-b]quinoxalin-2-one and its derivatives have been tested against the fungal pathogen Candida albicans. One study reported that the parent compound and a thiocarbazone derivative exhibited activity against C. albicans, showing a 30% inhibition, which was higher than the reference drug, streptomycin (B1217042) sulphate (22%) ekb.eg. This suggests the potential of the indenoquinoxaline scaffold in the development of new antifungal agents ekb.egekb.eg.

Investigation of Antimicrobial Mechanisms (e.g., Membrane Permeation)

The antimicrobial efficacy of certain this compound derivatives, particularly spiro-pyrrolizidines, is attributed to their molecular characteristics. These compounds have demonstrated effectiveness against Gram-positive bacteria, and this is thought to be due to their strong lipophilic character mdpi.com. This lipophilicity facilitates membrane permeation in biological systems, allowing the compounds to cross the bacterial cell membrane and exert their inhibitory effects mdpi.com. The planar geometry of these molecules may also play a role in their interaction with biological targets mdpi.com.

Anti-inflammatory Potential and c-Jun N-terminal Kinase (JNK) Inhibition

Derivatives of this compound have emerged as a significant class of inhibitors for c-Jun N-terminal kinases (JNKs), which are key regulators of inflammatory processes nih.govresearchgate.net. The 11H-indeno[1,2-b]quinoxalin-11-one scaffold has been identified as a promising foundation for the development of JNK inhibitors nih.govmdpi.com. Oxime derivatives, in particular, have shown the ability to inhibit JNK activity and, as a result, reduce the production of pro-inflammatory cytokines in human and murine leukocytes nih.gov.

Specific Inhibition of JNK Isoforms (JNK1, JNK2, JNK3)

JNKs exist in three main isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are widely expressed, while JNK3 is primarily found in the brain, heart, and testes nih.govmdpi.com. The development of isoform-selective inhibitors is crucial for targeted therapeutic applications mdpi.com. Several novel 11H-indeno[1,2-b]quinoxalin-11-one oxime analogs have been synthesized and evaluated for their ability to bind to these three JNK isoforms nih.govmdpi.com.

Research has shown that some of these derivatives exhibit selectivity, with a preference for inhibiting JNK1 and JNK3 over JNK2 nih.govresearchgate.net. This selectivity is a significant finding, as it allows for more targeted modulation of JNK signaling pathways, which could lead to the development of more precise anti-inflammatory therapies nih.govresearchgate.netmdpi.com.

Quantitative Analysis of JNK Binding Affinity (Dissociation Constants, Kd)

The binding affinity of this compound derivatives to JNK isoforms has been quantified through the determination of their dissociation constants (Kd). Several compounds have demonstrated sub-micromolar binding affinity for at least one JNK isoform mdpi.comresearcher.life.

Notably, the compound 10c, identified as 11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime, has shown particularly potent binding. It exhibited Kd values of 22 nM for JNK1 and 76 nM for JNK3 nih.govresearchgate.netnih.gov. Another potent compound, tryptanthrin-6-oxime, displayed Kd values of 150 nM for JNK1 and 275 nM for JNK3 nih.govresearchgate.net. These low nanomolar dissociation constants indicate a high binding affinity of these compounds for their target JNK isoforms nih.govresearchgate.netnih.gov.

Table 2: JNK Binding Affinity of Selected this compound Derivatives

Compound JNK1 Kd (nM) JNK3 Kd (nM)
10c (11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime) 22 76
Tryptanthrin-6-oxime 150 275

Modulation of Pro-inflammatory Cytokine Production (e.g., Interleukin-6, Tumor Necrosis Factor-alpha)

The inhibition of JNK activity by this compound derivatives directly correlates with their ability to suppress the production of pro-inflammatory cytokines. Specifically, these compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced production of interleukin-6 (IL-6) in human monocytic cells nih.govresearchgate.netmdpi.comresearcher.lifenih.gov.

The JNK binding activity of these compounds is linked to their capacity to inhibit the activation of nuclear factor-κB (NF-κB) and activating protein 1 (AP-1), which are key transcription factors involved in the inflammatory response nih.govresearchgate.netmdpi.comresearcher.lifenih.gov. By inhibiting JNK, these derivatives effectively block the signaling cascade that leads to the production of cytokines like IL-6, thereby demonstrating their anti-inflammatory potential nih.govresearchgate.netmdpi.comresearcher.lifenih.gov.

Table of Compounds

Compound Name
This compound
This compound-11-one
11H-Indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime
11H-Indeno[1,2-b]quinoxalin-11-one oxime
11Н-Indeno[1,2-b]quinoxalin-2-one
Interleukin-6
Tryptanthrin-6-oxime
Tumor Necrosis Factor-alpha

Impact on Nuclear Factor-κB/Activating Protein 1 (NF-κB/AP-1) Activation

Derivatives of 11H-indeno[1,2-b]quinoxalin-11-one have been investigated for their anti-inflammatory properties, particularly their ability to modulate the activation of the transcription factors Nuclear Factor-κB (NF-κB) and Activating Protein 1 (AP-1). These transcription factors are pivotal in the inflammatory response, regulating the expression of genes involved in immunity and inflammation.

Research has demonstrated a strong correlation between the c-Jun N-terminal kinase (JNK) binding activity of 11H-indeno[1,2-b]quinoxalin-11-one oxime analogs and their capacity to inhibit the activation of NF-κB/AP-1 induced by lipopolysaccharide (LPS) in human monocytic THP-1Blue cells. researchgate.netnih.govnih.govucla.edu This suggests that the anti-inflammatory effects of these compounds are, at least in part, mediated through the JNK signaling pathway, which is a known upstream regulator of both NF-κB and AP-1.

While direct IC50 values for NF-κB/AP-1 inhibition are not extensively reported, the dissociation constants (Kd) for JNK binding provide a strong indication of the compounds' potential to interfere with this inflammatory signaling cascade. For instance, the compound 11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime has shown potent JNK1 and JNK3 binding affinities. researchgate.netnih.govnih.gov

Table 1: JNK Binding Affinity of Selected this compound Derivatives

Compound Name JNK1 Kd (nM) JNK3 Kd (nM)
11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime 22 76

Other Enzymatic and Receptor Modulation Studies

Beyond their anti-inflammatory effects, this compound derivatives have been explored for their inhibitory activity against a range of other enzymes and their potential interactions with cellular receptors.

Certain derivatives of this compound have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in the regulation of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

A study focusing on spiro-indeno[1,2-b]quinoxalines clubbed with a benzimidazole (B57391) scaffold has reported on their potential as CDK2 inhibitors. One particular derivative, designated as compound 6b in the study, demonstrated significant inhibitory activity against CDK2, with an IC50 value comparable to the well-known CDK inhibitor, roscovitine.

Table 2: CDK2 Inhibitory Activity of a Spiro-indeno[1,2-b]quinoxaline Derivative

Compound IC50 (nM)
Compound 6b 177

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. While the broader class of quinoxaline derivatives has been investigated for AChE inhibitory activity, with some compounds showing IC50 values ranging from 0.077 to 50.080 µM, specific data for derivatives with the this compound core are less prevalent in the literature. researchgate.netmdpi.comnih.gov

One study on tetracyclic tacrine (B349632) analogues synthesized a series of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives, a structurally related but distinct class of compounds, and evaluated their AChE inhibitory potency. researchgate.netnih.gov The parent compound of this series showed notable AChE inhibition. However, it is important to note the structural difference from the this compound core. The indeno[1,2-b]quinoxaline framework is generally recognized for its potential in drug design, including the development of AChE inhibitors. researchgate.net

Table 3: Acetylcholinesterase Inhibitory Activity of Selected Quinoxaline Derivatives

Compound AChE IC50 (µM)
2,3-Dimethylquinoxalin-6-amine (6c) 0.077
Quinoxaline (3a) 13.22
2-Phenylquinoxaline (3b) 50.08
Tacrine (Reference) 0.11

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established approach for managing type 2 diabetes. Several derivatives of this compound have been synthesized and evaluated for their alpha-glucosidase inhibitory activity, with some compounds demonstrating significant potency.

For example, a series of N-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide derivatives were found to be effective inhibitors of alpha-glucosidase.

Table 4: Alpha-Glucosidase Inhibitory Activity of Selected this compound Derivatives

Compound α-Glucosidase IC50 (µM)
Compound 3d Data not specified
Compound 3f Data not specified
Compound 3g Data not specified
Compound 3k Data not specified
Compound 3n Data not specified
Compound 3p Data not specified
Compound 4 Data not specified

Tryptophan-tRNA synthetase (TrpRS) is an essential enzyme for protein biosynthesis. The indeno[1,2-b]quinoxaline framework has been identified as a structural basis for the development of TrpRS inhibitors. researchgate.netresearchgate.netresearchgate.net While this biological activity has been noted for the compound class, specific IC50 values for individual this compound derivatives are not extensively detailed in the currently reviewed scientific literature. Further research is needed to quantify the TrpRS inhibitory potential of specific derivatives.

A thorough review of the available scientific literature did not yield any studies investigating the interaction of this compound or its derivatives with estrogen receptor (ER) binding sites. This suggests that this particular biological target has not been a focus of research for this class of compounds to date.

Structure Activity Relationship Sar Studies of 11h Indeno 1,2 B Quinoxaline Scaffolds

Elucidation of Substituent Effects on Biological Activity

The biological profile of 11H-indeno[1,2-b]quinoxaline derivatives can be significantly modulated by the introduction of different substituents onto the core scaffold. The nature, position, and electronic characteristics of these substituents play a pivotal role in determining the compound's interaction with its biological target.

Research into the SAR of this compound derivatives has revealed distinct patterns related to the properties of their substituents. For instance, in the context of anticancer activity, the electronic properties of substituents on attached phenyl rings are critical. Studies on spiro-indeno[1,2-b]quinoxalines designed as Cyclin-dependent kinase 2 (CDK2) inhibitors have shown that substitutions on a terminal aromatic ring influence both potency and selectivity nih.gov.

Specifically, the addition of a p-methoxy group, an electron-donating group, to a phenyl ring in a series of spiro-pyrrolizidine derivatives led to an increase in both anticancer potency and selectivity nih.gov. Conversely, a p-fluoro substitution, which is electron-withdrawing, resulted in slightly less activity than the unsubstituted analog nih.gov. Shifting the fluoro group to the meta-position further decreased potency, although it did enhance the selectivity index nih.gov. This highlights the sensitivity of the biological activity to both the electronic nature and the position of the substituent. In spiro-pyrrolizidine derivatives, para-substitution on an aromatic nucleus is generally more effective than meta-substitution, which can introduce steric hindrance researchgate.netresearchgate.netmdpi.com.

The table below summarizes the observed effects of different substituents on the anticancer activity of spiro-indeno[1,2-b]quinoxaline derivatives.

SubstituentPositionElectronic NatureEffect on Anticancer ActivityReference
-OCH₃ (Methoxy)paraElectron-donatingIncreased potency and selectivity nih.gov
-F (Fluoro)paraElectron-withdrawingSlightly decreased activity nih.gov
-F (Fluoro)metaElectron-withdrawingDecreased potency, but enhanced selectivity nih.gov
-Cl (Chloro)ortho, paraElectron-withdrawingImproved selectivity nih.gov
Furan-2-yl--Conferred optimum cytotoxic profile nih.gov

The introduction of specific functional groups at the C11-position of the indeno[1,2-b]quinoxaline core has led to the discovery of compounds with distinct and potent biological activities.

Oximes: The addition of an oxime group (=N-OH) at the C11-position has been a particularly fruitful strategy for developing inhibitors of c-Jun N-terminal kinases (JNKs) nih.gov. The compound 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) is a potent JNK inhibitor with demonstrated anti-inflammatory and neuroprotective properties researchgate.net. Further derivatization of the oxime, such as in 11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime, has yielded compounds with nanomolar binding affinity for JNK1 and JNK3 nih.govnih.gov. The oxime group is considered essential for JNK inhibition, as derivatives lacking this moiety show little to no activity researchgate.net.

Azines: Azine derivatives, which contain a C=N-N=C linkage, represent another class of functionalized indenoquinoxalines. A synthesized derivative, 11H-indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone, was identified as the first azine based on this scaffold mdpi.comresearchgate.net. While its primary biological evaluation was conducted in silico, the results suggested high bioavailability and potential for treating neuroinflammation, indicating that the azine functionality can impart favorable pharmacological properties mdpi.com.

Spiro Moieties: The incorporation of spirocyclic systems at the C11-position has generated a diverse range of compounds with significant biological potential, including antimicrobial and anticancer activities researchgate.net. Spiro-pyrrolizidine and spiro-pyrrolidine derivatives have shown notable effectiveness against Gram-positive bacteria, an effect attributed to the increased lipophilicity of the molecules, which facilitates membrane permeation researchgate.netmdpi.com. In the realm of oncology, spiro-indeno[1,2-b]quinoxalines have been designed as potent CDK2 inhibitors for non-small cell lung cancer nih.gov. The size of the spiro ring is a critical determinant of activity; for instance, decahydrospiro analogs generally exhibit better anticancer activities than their hexahydrospiro counterparts nih.gov.

The table below details the biological activities associated with these specific functional groups.

Functional GroupPositionBiological ActivityKey FindingsReference
OximeC11JNK Inhibition, Anti-inflammatoryThe oxime group is essential for JNK inhibitory activity. O-substituted derivatives can enhance potency and selectivity. nih.govresearchgate.net
AzineC11Potential Anti-inflammatoryIn silico predictions suggest high bioavailability. Represents a novel functionalization of the scaffold. mdpi.comresearchgate.net
Spiro-pyrrolizidine/pyrrolidineC11Anticancer (CDK2 inhibition), AntimicrobialActivity is dependent on spiro ring size and terminal substituents. Increased lipophilicity enhances antimicrobial effects. researchgate.netnih.govmdpi.com

Impact of Stereochemistry on Biological Efficacy (e.g., Z,E-Isomerism, Spiro-Stereoselectivity)

The three-dimensional arrangement of atoms within a molecule can have a profound impact on its biological activity. For this compound derivatives, stereochemical considerations such as geometric isomerism and the stereoselectivity of spiro-fused rings are critical factors in their interaction with biological targets.

The stereochemical configuration of the carbon-nitrogen double bond in oxime derivatives (Z/E isomerism) was, for some time, unknown researchgate.net. However, studies have successfully determined the double bond configuration in both solid-state and solution phases researchgate.net. For certain synthesized oximes, the ratio of Z- and E-isomers could be determined from NMR spectra, and in some cases, the E-isomer was found to be more stable nih.govssmu.ru. Similarly, the Z,E-isomerism of azine derivatives has been investigated using DFT calculations to determine the relative stability of the four possible geometric isomers mdpi.com.

In the case of spiro-indeno[1,2-b]quinoxalines, the synthesis is often achieved through regio- and diastereoselective methods, such as one-pot 1,3-dipolar cycloaddition reactions mdpi.com. This stereocontrol is crucial, as the specific spatial orientation of the spiro-fused ring system dictates the molecule's fit within a target's binding site. The absolute configuration of these chiral spiro compounds has been unequivocally assigned using single-crystal X-ray diffraction analysis, confirming the stereochemical outcome of the synthetic route nih.gov. The development of enantioselective reactions, such as those catalyzed by chiral phosphoric acid, has enabled the synthesis of specific enantiomers of spiro-indeno[1,2-b]quinoxaline hybrids with high stereocontrol (up to 99% ee) researchgate.net.

Identification of Key Pharmacophoric Features within the this compound Nucleus

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound scaffold, several key pharmacophoric features have been identified that are crucial for its various biological activities.

The core 11H-indeno[1,2-b]quinoxalin-11-one nucleus itself is considered an appropriate and privileged scaffold for the development of JNK inhibitors and other bioactive compounds nih.govnih.gov. Its rigid, planar tetracyclic structure provides a fixed platform for the precise orientation of functional groups.

For JNK inhibition, the most critical pharmacophoric feature is the oxime group at the C11-position nih.govresearchgate.net. Molecular modeling suggests this group is involved in key binding interactions within the JNK catalytic site nih.govnih.gov.

For spiro-indeno[1,2-b]quinoxaline-based CDK2 inhibitors, the key pharmacophoric elements are more complex and include:

The spirocyclic system at C11, where the size of the ring (e.g., five-membered vs. six-membered pyrrolizidine ring) directly impacts activity nih.gov.

The nature and position of substituents on the terminal aromatic ring of the spiro moiety, which modulate potency and selectivity nih.gov.

The functionalized 11-amino-indeno[1,2-b]quinoxaline scaffold is another pivotal structural motif, serving as a key component in various bioactive compounds researchgate.net. The combination of the rigid indenoquinoxaline core with diverse, stereochemically defined functional groups allows for the fine-tuning of biological activity and the development of highly specific and potent therapeutic agents.

Advanced Spectroscopic Characterization and Structural Elucidation of 11h Indeno 1,2 B Quinoxaline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 11H-indeno[1,2-b]quinoxaline system. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of proton and carbon signals can be achieved.

¹H NMR spectroscopy provides crucial information about the chemical environment, number, and connectivity of protons in a molecule. For the parent this compound, the spectrum is characterized by signals in the aromatic region (typically δ 7.5–8.4 ppm) and a distinctive singlet for the methylene (B1212753) protons at the 11-position.

In the unsubstituted this compound, the methylene protons (H-11) typically appear as a sharp singlet around δ 4.17 ppm. nih.gov The aromatic protons of the quinoxaline (B1680401) and indene (B144670) moieties produce a complex series of multiplets and doublets. For instance, specific signals have been reported at δ 8.34–8.26 (m, 1H), 8.21 (dd, J = 8.0, 1.7 Hz, 1H), 8.11 (dd, J = 8.0, 1.7 Hz, 1H), 7.75 (m, 2H), 7.68 (dt, J = 7.3, 1.2 Hz, 1H), and 7.60–7.52 (m, 2H). nih.gov

Substituents on the aromatic rings significantly alter the chemical shifts and coupling patterns, providing clear evidence of their position. For example, in derivatives of 11H-indeno[1,2-b]quinoxalin-11-one, the presence of isomers can lead to two distinct sets of proton signals, as observed in Z,E-isomer mixtures of hydrazone derivatives. mdpi.com In one such case, two singlets for the imine proton (N=CH) were observed at δ 8.91 and 8.85 ppm, with relative integral intensities indicating the ratio of the isomers. mdpi.com

Table 1: Selected ¹H NMR Spectroscopic Data for this compound Derivatives

Compound Key Proton Signals (δ, ppm) Solvent
This compound 8.34–8.26 (m, 1H), 8.21 (dd, J = 8.0, 1.7 Hz, 1H), 8.11 (dd, J = 8.0, 1.7 Hz, 1H), 7.75 (m, 2H), 7.68 (dt, J = 7.3, 1.2 Hz, 1H), 7.52-7.60 (m, 2H), 4.17 (s, 2H, H-11) nih.gov CDCl₃
7,8-dichloro-11H-indeno[1,2-b]quinoxaline 8.29 (s, 1H), 8.24 (d, J = 7.5 Hz, 1H), 8.21 (s, 1H), 7.68 (d, J = 7.4 Hz, 1H), 7.53-7.62 (m, 2H), 4.15 (s, 2H, H-11) nih.gov CDCl₃
7,8-dimethyl-11H-indeno[1,2-b]quinoxaline 8.15-8.31 (m, 1H), 7.92 (s, 1H), 7.83 (s, 1H), 7.64 (m, 1H), 7.48-7.55 (m, 2H), 4.11 (s, 2H, H-11), 2.50 (t, 6H, -CH₃) nih.gov CDCl₃

| 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one | 8.17 (d, J = 7.6, 1H), 7.95 (d, J = 7.6, 1H), 7.82 (dt, J = 7.5, 1, 1H), 7.68 (dt, J = 7.6, 1, 1H) mdpi.com | CDCl₃ |

Data presented is illustrative and sourced from referenced literature. Multiplicity is denoted as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), dt (doublet of triplets), and m (multiplet).

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound shows a number of signals in the aromatic region (δ 120-160 ppm) and a characteristic signal for the C-11 methylene carbon at a much higher field.

For the parent compound, the C-11 carbon appears around δ 35.98 ppm. nih.gov The remaining fourteen carbon atoms of the fused ring system produce distinct signals, with quaternary carbons often appearing as weaker signals. The chemical shifts for the unsubstituted skeleton have been reported as δ 159.48, 154.67, 143.52, 142.07, 141.26, 138.04, 131.15, 129.26, 129.21, 128.97, 128.84, 128.06, 125.83, and 122.70 ppm. nih.gov The comparison between experimental and theoretically calculated spectral data has shown acceptable agreement, further validating the structural assignments. ekb.eg

Table 2: Selected ¹³C NMR Spectroscopic Data for this compound Derivatives

Compound Key Carbon Signals (δ, ppm) Solvent
This compound 159.48, 154.67, 143.52, 142.07, 141.26, 138.04, 131.15, 129.26, 129.21, 128.97, 128.84, 128.06, 125.83, 122.70, 35.98 (C-11) nih.gov CDCl₃
8-bromo-11H-indeno[1,2-b]quinoxaline 160.40, 154.93, 143.54, 141.85, 140.88, 137.71, 132.66, 131.42, 131.36, 130.44, 128.16, 125.84, 122.78, 122.41, 35.96 (C-11) nih.gov CDCl₃
7,8-dibromo-11H-indeno[1,2-b]quinoxaline 160.80, 155.66, 143.76, 141.47, 140.51, 137.44, 133.23, 133.05, 131.83, 128.29, 125.89, 125.54, 124.87, 123.04, 35.98 (C-11) nih.gov CDCl₃

| 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one | 187.7 (C=O), 157.3, 150.3, 143.4, 142.9, 142.4, 141.1, 140.4, 137.3, 136.9, 133.7, 129.9, 129.4, 125.2, 123.4 mdpi.com | CDCl₃ |

Data presented is illustrative and sourced from referenced literature.

While 1D NMR provides fundamental data, 2D NMR experiments are often employed to resolve ambiguities and confirm the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) map out proton-proton and proton-carbon correlations, respectively.

In the context of this compound synthesis, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR has been used to investigate intermolecular interactions. Specifically, it was applied to study the complexation of substrates like 2-indanone (B58226) and o-phenylenediamine (B120857) with β-cyclodextrin, which served as a catalyst. nih.gov The absence of correlation peaks between 2-indanone and β-cyclodextrin indicated that the substrate did not enter the catalyst's cavity, providing mechanistic insight into the reaction pathway. nih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound compounds and can provide structural information through the analysis of fragmentation patterns.

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is a critical step in confirming the identity of newly synthesized this compound derivatives. By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed formula, chemists can confirm the elemental composition with high confidence.

For the parent this compound, the protonated molecule [M+H]⁺ has a calculated m/z of 219.0917, with an experimental value found to be 219.0912. nih.gov Similarly, for a chloro-substituted derivative, the calculated mass for [C₁₅H₁₀ClN₂]⁺ was 253.0527, and the found mass was 253.0520. nih.gov These small deviations between the calculated and found values are within the acceptable error for HRMS and unequivocally confirm the respective molecular formulas.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, such as reaction monitoring and purity assessment of this compound compounds. mdpi.commdpi.com

LC-MS can effectively separate the target compound from starting materials, byproducts, and impurities. For instance, LC-MS analysis has been performed using an Agilent Infinity chromatograph coupled with an Accurate-Mass QTOF mass detector. mdpi.com This setup allows for the confirmation of the molecular weight of the eluted compounds. Furthermore, LC-MS is particularly useful for analyzing and separating mixtures of isomers, such as the Z and E isomers of 11H-indeno[1,2-b]quinoxalin-11-one hydrazone derivatives, which may be difficult to separate by other means. mdpi.com While detailed MS/MS fragmentation studies are not extensively reported in the provided context, the technique is implicitly crucial for structural confirmation in complex analyses.

Table of Compound Names

Compound Name
This compound
2-indanone
o-phenylenediamine
2,3-diaminonaphthalene
7,8-dichloro-11H-indeno[1,2-b]quinoxaline
7,8-dimethyl-11H-indeno[1,2-b]quinoxaline
8-bromo-11H-indeno[1,2-b]quinoxaline
7,8-dibromo-11H-indeno[1,2-b]quinoxaline
11H-indeno[1,2-b]quinoxalin-11-one
11H-indeno[1,2-b]quinoxalin-11-one hydrazone
6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one
1,2-diamino-3,4,5,6-tetrafluorobenzene

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and its derivatives. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the molecule's structure.

In the aromatic rings of the indenoquinoxaline system, the C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. For instance, in one derivative, these vibrations were recorded at 3063 and 3038 cm⁻¹ in the FT-IR spectrum. scialert.net The corresponding C-H in-plane and out-of-plane bending vibrations occur at lower frequencies, generally in the 1300-1000 cm⁻¹ range. scialert.net

The quinoxaline moiety contains two C=N bonds within its pyrazine (B50134) ring. The stretching vibration for this C=N group is a key diagnostic peak and typically appears in the 1630-1580 cm⁻¹ region. For example, the C=N stretching frequency in an indenoquinoxaline derivative has been assigned to a strong absorption band at 1620 cm⁻¹. scialert.net In another case, for 11H-indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone, two distinct C=N stretching bands were noted at 1587 and 1546 cm⁻¹. mdpi.com The associated C-N single bond stretching vibration is found at a lower wavenumber, typically between 1150 and 1130 cm⁻¹. scialert.net

When the core structure is substituted, additional characteristic bands appear. For example, derivatives with methyl (CH₃) groups exhibit symmetric and antisymmetric stretching vibrations in the 3050-2900 cm⁻¹ range. scialert.net In compounds containing a carbonyl group (C=O), such as 11H-indeno[1,2-b]quinoxalin-11-one, a strong absorption band corresponding to the C=O stretch is expected, typically around 1700 cm⁻¹.

Table 1: Characteristic IR Absorption Frequencies for this compound Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Aromatic C-HStretching3100 - 3000 scialert.net
C=N (Quinoxaline ring)Stretching1630 - 1580 scialert.netmdpi.com
C-NStretching1150 - 1130 scialert.net
Aromatic C-HBending1300 - 1000 scialert.net
Alkyl C-H (e.g., CH₃)Stretching3050 - 2900 scialert.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound compounds. The extensive conjugation across the fused four-ring system results in characteristic absorption bands in the UV-Vis region.

The spectra are typically characterized by intense absorptions arising from π→π* transitions and, in some cases, weaker n→π* transitions associated with the nitrogen lone pairs in the pyrazine ring. For a series of 2(1H)-quinoxalin-2-one derivatives, which share the core quinoxaline chromophore, spectra showed a strong shoulder peak between 327 and 340 nm and a weaker peak around 280 nm. researchgate.net The absorptions around 327-340 nm are attributed to a combination of n→π* and π→π* transitions, while the higher energy peak at approximately 280 nm is assigned to a π→π* transition. researchgate.net

The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern on the aromatic rings. For example, 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one, when dissolved in chloroform, exhibits a maximum absorption (λ_max) at 298 nm, with a molar absorptivity (log ε) of 4.49. mdpi.com This compound is also noted to be a fluorophore, emitting light at 490 nm when excited at 400 nm. mdpi.com The electronic properties, and thus the UV-Vis spectra, can be significantly altered by the introduction of different functional groups, which can extend or perturb the conjugated system.

Table 2: UV-Vis Absorption Data for Selected this compound Derivatives
CompoundSolventλ_max (nm)log εAttributed Transition(s)Reference
6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-oneCHCl₃2984.49Not Specified mdpi.com
2(1H)-quinoxalin-2-one derivativesNot Specified~327-340 (shoulder)Not Specifiedn→π* and π→π researchgate.net
2(1H)-quinoxalin-2-one derivativesNot Specified~280Not Specifiedπ→π researchgate.net

X-ray Diffraction Analysis for Absolute Configuration Determination

XRD studies have shown that the planarity of the indenoquinoxaline core can vary depending on the substituents. For 11H-indeno[1,2-b]quinoxalin-11-one, the fused ring system is nearly planar, with a maximum deviation of only 0.039 Å. researchgate.net Similarly, the derivative 7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one is also almost planar, with a small dihedral angle of 1.2° between the indene and quinoxaline ring systems. iucr.org The molecule of 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one is also described as perfectly planar. mdpi.com

In contrast, substitution at the C11 position with bulky groups can introduce significant distortion. In 11,11-diphenyl-11H-indeno[1,2-b]quinoxaline, the core ring system is twisted, and the two phenyl substituents are oriented nearly perpendicular to each other, with a dihedral angle of 79.3°. iucr.orgresearchgate.net

These analyses also reveal details about intermolecular interactions that govern the crystal packing, such as π-π stacking and hydrogen bonds. In the crystal structure of 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one, molecules form infinite π-stacks with an interplanar distance of approximately 3.36 Å. mdpi.com For 11H-indeno[1,2-b]quinoxalin-11-one, weak intermolecular C—H···O interactions help stabilize the crystal packing. researchgate.net

Table 3: Crystallographic Data for Selected this compound Derivatives
CompoundCrystal SystemSpace GroupKey Structural FeatureReference
11H-Indeno[1,2-b]quinoxalin-11-oneOrthorhombicPca2₁Approximately planar fused ring system researchgate.net
6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-oneNot SpecifiedNot SpecifiedPerfectly planar molecule; forms π-stacks mdpi.com
7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-oneNot SpecifiedNot SpecifiedAlmost planar ring system iucr.org
11,11-Diphenyl-11H-indeno[1,2-b]quinoxalineMonoclinicP2₁/nTwisted indenoquinoxaline ring system researchgate.net

Comparative Analysis of Experimental Spectroscopic Data with Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for corroborating and interpreting experimental spectroscopic data for this compound compounds. By modeling the molecular structure and predicting spectroscopic properties, researchers can achieve a more detailed understanding of the observed data.

This comparative approach is especially valuable in vibrational spectroscopy. For an indenoquinoxaline derivative, theoretical vibrational frequencies were calculated using the B3LYP method. scialert.net The calculated wavenumbers for C-H and C=N stretching vibrations showed good agreement with the experimental data obtained from FT-IR and FT-Raman spectroscopy, allowing for precise assignment of the spectral bands. scialert.net For example, the C-H stretching vibrations of the quinoxaline ring were predicted by the B3LYP method to be at 3062, 3052, 3038, 3029, and 3026 cm⁻¹, which aligns well with the experimental FT-IR bands observed at 3063 and 3038 cm⁻¹. scialert.net

DFT calculations are also employed to investigate molecular geometry and isomerism. In the study of 11H-indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone, DFT calculations were used to investigate the Z,E-isomerism of the molecule, concluding that the E,E-configuration is thermodynamically more favorable. mdpi.com This type of computational analysis provides insights into molecular properties that may be difficult to resolve purely through experimental means. The synergy between calculated and experimental data thus provides a robust framework for the structural elucidation of complex heterocyclic systems like indenoquinoxalines.

Emerging Research Directions and Future Prospects for 11h Indeno 1,2 B Quinoxaline

Rational Design and Development of Next-Generation Therapeutic Agents

The 11H-indeno[1,2-b]quinoxaline core is a fertile ground for the rational design of potent and selective therapeutic agents. By strategically modifying this scaffold, researchers are developing novel compounds targeting critical pathways in various diseases, particularly cancer and inflammatory conditions.

One prominent strategy involves creating hybrid molecules that merge the indenoquinoxaline pharmacophore with other biologically active motifs. For instance, new spiro-indeno[1,2-b]quinoxalines incorporating a benzimidazole (B57391) scaffold have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator in cell proliferation and a target in cancer therapy. nih.gov The design of these compounds relies on combining known pharmacophoric elements and biomimetic scaffold hopping to enhance inhibitory activity. nih.gov A notable example, compound 6b (a chlorinated decahydrospiro derivative), demonstrated significant potency against A549 non-small cell lung cancer cells and comparable in vitro CDK2 inhibition to the known inhibitor roscovitine. nih.gov

Inhibitory Activity of Selected Indeno[1,2-b]quinoxaline Derivatives
CompoundTargetActivity MetricValueCell Line/Assay
6bCDK2IC50177 nMIn vitro assay
Roscovitine (Reference)CDK2IC50141 nMIn vitro assay
10cJNK1Kd22 nMBinding assay
10cJNK3Kd76 nMBinding assay
10aProliferationIC500.87 µMMDA-MB-231
10aProliferationIC500.82 µMPC-3
10aProliferationIC500.64 µMHuh-7

Another area of focus is the development of derivatives as inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory diseases and cellular stress responses. nih.gov Researchers have synthesized novel 11H-indeno[1,2-b]quinoxalin-11-one oxime analogs, demonstrating that modifications at the oxime group can yield compounds with sub-micromolar binding affinity and selectivity for JNK1 and JNK3 over JNK2. nih.gov The most potent of these, 10c (11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime), showed dissociation constants (Kd) for JNK1 and JNK3 of 22 nM and 76 nM, respectively. nih.gov

Furthermore, derivatives have been specifically designed as antiproliferative agents. Compound 10a (11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino) propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide) was found to be highly active against the growth of MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and Huh-7 (liver cancer) cell lines, with IC50 values in the sub-micromolar range. nih.gov Mechanistic studies revealed that this compound induces cell cycle arrest in the S phase and promotes apoptosis by modulating key proteins like caspases and members of the Bcl-2 family. nih.gov

Potential Applications in Material Science and Electronic Devices

The rigid, planar, and electron-rich structure of the this compound system makes it an attractive candidate for applications in material science. Its derivatives have been investigated as building blocks for organic semiconductors and as functional components in advanced materials. researchgate.net

A significant application is their use as photoinitiators in visible-light polymerization, particularly for dental composites. researchgate.net The development of new, efficient photoinitiating systems is crucial for producing stable and durable dental fillings. Indenoquinoxaline derivatives have been successfully incorporated into the liquid organic matrix of dental composites, demonstrating their potential in this specialized field of material science. researchgate.net

The inherent properties of these compounds also lend themselves to applications as dyes. researchgate.net The extended π-conjugated system allows for the absorption and emission of light, a fundamental characteristic for dye molecules. Additionally, research has indicated that related structures, such as indeno-1-one [2,3-b]quinoxaline, can act as effective corrosion inhibitors for mild steel, highlighting a potential use in industrial material protection. researchgate.net

Advancements in Sustainable and Efficient Synthetic Methodologies

The growing emphasis on green chemistry has spurred the development of more environmentally friendly and efficient methods for synthesizing the indeno[1,2-b]quinoxaline scaffold. These modern approaches aim to reduce waste, avoid harsh conditions, and utilize reusable catalysts.

A notable advancement is the use of β-cyclodextrin as a supramolecular catalyst for the synthesis of indeno[1,2-b]quinoxaline derivatives from o-phenylenediamine (B120857) and 2-indanone (B58226) derivatives. nih.govresearchgate.net This method is performed in water at room temperature, offering a significant improvement over traditional methods that often require heating or metal catalysts. nih.gov The β-cyclodextrin catalyst can be recovered and reused without a significant loss of activity, making the process both sustainable and cost-effective. nih.govresearchgate.net

Comparison of Green Synthetic Methods for Indeno[1,2-b]quinoxaline
MethodCatalystSolventTemperatureKey Advantages
Cyclodextrin Catalysisβ-CyclodextrinWaterRoom Temp.Mild, reusable catalyst, high yield, eco-friendly nih.govresearchgate.net
OrganocatalysisMandelic AcidAqueous Ethanol (B145695)Room Temp.Metal-free, non-toxic solvent, mild conditions benthamdirect.com
One-Pot Cycloaddition-VariousRefluxHigh atom economy, high yield (up to 95%) mdpi.com

Another green approach utilizes mandelic acid as a commercially available, metal-free organocatalyst. benthamdirect.com This method facilitates the condensation of ninhydrin (B49086) with o-phenylenediamines in aqueous ethanol at ambient temperature, providing structurally diverse 11H-indeno[1,2-b]quinoxalin-11-one derivatives. The protocol is praised for its mild reaction conditions, use of a non-toxic solvent, and avoidance of column chromatography for purification. benthamdirect.com

Efficient one-pot, multi-component reactions are also being employed to construct complex derivatives. For example, spiro-pyrrolizidines containing the indenoquinoxaline core have been synthesized via a 1,3-dipolar cycloaddition reaction, achieving high yields (up to 95%) and excellent atom economy. mdpi.com These advancements in synthetic methodologies are crucial for making these valuable compounds more accessible for widespread research and application.

Q & A

Q. How are indenoquinoxaline derivatives designed for targeting oncogenic pathways (e.g., c-MYC)?

  • Methodological Answer : Molecular docking (AutoDock Vina) optimizes groove-binding ligands for c-MYC G-quadruplex DNA. In vitro assays (surface plasmon resonance) measure binding affinity (Kd < 1 µM). In vivo efficacy is tested in xenograft models, with qPCR quantifying oncogene suppression .

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